molecular formula C8H4F5N B14530410 Methanamine, N-[(pentafluorophenyl)methylene]- CAS No. 62454-76-6

Methanamine, N-[(pentafluorophenyl)methylene]-

Cat. No.: B14530410
CAS No.: 62454-76-6
M. Wt: 209.12 g/mol
InChI Key: DDUDUXZREQJQMU-UHFFFAOYSA-N
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Description

Methanamine, N-[(pentafluorophenyl)methylene]- is a chemical compound with the molecular formula C8H6F5N It is a derivative of methanamine, where the hydrogen atoms are replaced by a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[(pentafluorophenyl)methylene]- typically involves the reaction of methanamine with pentafluorobenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_3\text{NH}_2 + \text{C}_6\text{F}_5\text{CHO} \rightarrow \text{CH}_3\text{N}=\text{CHC}_6\text{F}_5 ]

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of Methanamine, N-[(pentafluorophenyl)methylene]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Methanamine, N-[(pentafluorophenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanamine, N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methanamine: The parent compound with a simpler structure.

    Pentafluorobenzaldehyde: A precursor used in the synthesis of Methanamine, N-[(pentafluorophenyl)methylene]-.

    N-[(Pentafluorophenyl)methylene]ethanamine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

Methanamine, N-[(pentafluorophenyl)methylene]- is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62454-76-6

Molecular Formula

C8H4F5N

Molecular Weight

209.12 g/mol

IUPAC Name

N-methyl-1-(2,3,4,5,6-pentafluorophenyl)methanimine

InChI

InChI=1S/C8H4F5N/c1-14-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H3

InChI Key

DDUDUXZREQJQMU-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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